N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-13(14-5-3-2-4-6-14)22-19(25)10-16-11-29-21(23-16)24-20(26)15-7-8-17-18(9-15)28-12-27-17/h2-9,11,13H,10,12H2,1H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXIUQWUVZIJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug). These compounds interact with a variety of biological targets, indicating a broad spectrum of potential targets for our compound.
Mode of Action
Thiazole derivatives have been shown to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The mode of action is likely dependent on the specific biological target and the context in which the compound is used.
Biochemical Pathways
For instance, some thiazole derivatives have been shown to inhibit the cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the bioavailability of the compound.
Biological Activity
N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a unique combination of functional groups, including:
- Thiazole ring : Known for enhancing biological activity through various interactions.
- Benzo[d][1,3]dioxole moiety : Often associated with anticancer properties.
- Carboxamide group : Contributes to the compound's solubility and interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Similar thiazole derivatives have been shown to inhibit tyrosine kinases involved in cell signaling pathways critical for cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Mechanism of Action | Target Enzyme | IC50 (µM) |
|---|---|---|---|
| N-(4-(2-oxo... | Tyrosine kinase inhibition | EGFR | 0.025 |
| Similar thiazoles | Induction of apoptosis | Bcl-2 family proteins | 0.030 |
Antimicrobial and Anti-inflammatory Effects
Thiazole-containing compounds are known for their antimicrobial properties. Studies suggest that this compound may exhibit antibacterial and antifungal activities, although specific data on this compound is limited. The structural components may enhance its interaction with microbial targets, leading to therapeutic effects against infections .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit tyrosine kinases affects downstream signaling pathways involved in cell growth and survival.
- Modulation of Apoptotic Pathways : By interacting with proteins such as Bcl-2 and Bax, the compound may promote apoptosis in malignant cells.
- Antioxidant Activity : Similar thiazole derivatives have shown antioxidant effects, which could contribute to their anticancer and anti-inflammatory properties .
Study 1: In Vitro Evaluation
A study evaluated the cytotoxic effects of N-(4-(2-oxo... on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential use as a chemotherapeutic agent.
Study 2: In Vivo Assessment
Another study assessed the compound's efficacy in animal models of cancer. Results showed a marked decrease in tumor size compared to controls, indicating its potential as an effective anticancer treatment.
Scientific Research Applications
Structural Features
The compound features a thiazole ring, an oxo group, and a benzo[d][1,3]dioxole moiety. These structural elements contribute to its biological activity:
| Structural Feature | Description |
|---|---|
| Thiazole Ring | Enhances biological activity through diverse chemical interactions. |
| Benzo[d][1,3]dioxole | Known for its pharmacological properties. |
| Oxo Group | Increases reactivity and potential for enzyme inhibition. |
Antimicrobial Applications
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exhibit significant antibacterial and antifungal activities. For instance, studies have shown that thiazole-containing compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi .
Case Study:
In a study on thiazole derivatives, several compounds demonstrated promising antimicrobial activity against resistant strains of bacteria. The mechanisms involved include disruption of bacterial cell walls and interference with metabolic pathways .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Its ability to inhibit specific enzymes such as tyrosine kinases makes it a candidate for cancer therapy.
Research Findings:
- In vitro Studies: Various thiazole derivatives have shown effectiveness against cancer cell lines such as MCF7 (breast cancer), indicating their potential as anticancer agents .
- Molecular Docking Studies: Computational analyses suggest that these compounds can effectively bind to target proteins involved in cancer progression, modulating pathways related to cell growth and survival .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, making it relevant in treating inflammatory diseases. Thiazoles are known to inhibit inflammatory mediators, which can lead to reduced symptoms in conditions like arthritis.
Findings:
Research has indicated that similar thiazole derivatives can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in experimental models .
Q & A
Q. What are the critical steps in synthesizing N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide?
Methodological Answer: The synthesis typically involves sequential amidation, thiazole ring formation, and purification. Key steps include:
- Amide Coupling : Reacting precursors like benzo[d][1,3]dioxole-5-carboxylic acid with thiazole intermediates under nitrogen, using catalysts like CuI and ligands such as (S)-proline (as in compound 29, ).
- Thiazole Formation : Cyclization via reflux in ethanol/water mixtures with base (e.g., NaOH) to form the thiazole core ().
- Purification : Techniques like flash chromatography () or recrystallization from ethanol () yield >95% purity, validated by HPLC ().
Q. Which spectroscopic methods are optimal for structural characterization?
Methodological Answer:
Q. How can synthesis-related impurities be minimized?
Methodological Answer:
- Reaction Optimization : Use anhydrous conditions and inert atmospheres to reduce side reactions ().
- Chromatography : Flash chromatography with gradients (e.g., ethyl acetate/hexane in ) removes byproducts.
- Recrystallization : Ethanol or methanol recrystallization improves purity ().
Advanced Research Questions
Q. How can computational methods predict biological activity or reaction pathways?
Methodological Answer:
- DFT Calculations : Analyze electronic properties (e.g., frontier molecular orbitals) to predict reactivity ().
- Molecular Docking : Screen against target proteins (e.g., COX1/2 in ) using software like AutoDock or Schrödinger.
- Reaction Path Search : Quantum chemical calculations (e.g., ICReDD’s approach in ) identify transition states and optimize conditions.
Q. What strategies improve yields in derivative synthesis?
Methodological Answer:
- Substituent Tuning : Electron-withdrawing groups on the benzodioxole moiety enhance reactivity (e.g., 4-Cl in yields 70% vs. 37% for 2,6-Cl₂).
- Catalyst Screening : Use Pd/Cu systems for cross-couplings ().
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility in amidation steps ().
Q. How to resolve discrepancies between in vitro and in silico activity data?
Methodological Answer:
- Assay Validation : Replicate in vitro tests under controlled pH/temperature (e.g., pH-dependent antimicrobial activity in ).
- Parameter Refinement : Adjust computational models (e.g., solvation effects in DFT) to match experimental conditions ().
- Multi-Method Cross-Validation : Combine SPR, fluorescence assays, and MD simulations ().
Q. Which advanced separation techniques isolate enantiomers?
Methodological Answer:
Q. How does the thiazole ring’s electronic environment influence reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
